2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid
Description
Systematic Nomenclature and Chemical Abstracts Service Registry Information
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen atoms. The compound is officially registered with the Chemical Abstracts Service under the unique identifier 2097973-33-4, which serves as the definitive registry number for this specific molecular entity. This registration number facilitates unambiguous identification across scientific literature and chemical databases worldwide.
The systematic name reflects the structural composition of the molecule, indicating the presence of an ethyl substituent at the 1-position of the pyrazole ring, a phenyl group at the 3-position, and an acetic acid functional group attached to the 4-position of the heterocyclic core. Alternative nomenclature systems may refer to this compound using various descriptive approaches, but the Chemical Abstracts Service registry number remains the most reliable identifier for consistent reference across different chemical information systems.
The molecular designation also incorporates standardized conventions for describing the connectivity and stereochemical relationships within the pyrazole framework. The compound exhibits specific structural features that distinguish it from other pyrazole derivatives, including the particular substitution pattern and the presence of the carboxylic acid functionality that contributes to its chemical reactivity and potential biological interactions.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C₁₃H₁₄N₂O₂, which indicates the precise atomic composition of this heterocyclic compound. This formula reveals the presence of thirteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms arranged in a specific three-dimensional configuration that determines the compound's chemical and physical properties.
The molecular weight of this compound has been determined through high-resolution mass spectrometry techniques to be 230.26 atomic mass units. Alternative measurements using different analytical approaches have reported slightly varying values, with some sources indicating 230.2625 atomic mass units, reflecting the precision limitations of different measurement methodologies. These minor variations in reported molecular weight values are within acceptable analytical uncertainty ranges and do not affect the fundamental chemical identification of the compound.
The elemental composition analysis reveals important insights into the compound's structural characteristics and potential chemical behavior. The presence of two nitrogen atoms within the pyrazole ring system contributes to the compound's basicity and coordination properties, while the two oxygen atoms associated with the carboxylic acid functional group provide sites for hydrogen bonding and potential chemical modifications.
X-ray Crystallographic Studies and Conformational Analysis
Crystallographic investigations of this compound provide detailed information about its three-dimensional molecular structure and solid-state packing arrangements. X-ray diffraction studies reveal the precise atomic coordinates and bond parameters that characterize this pyrazole derivative in its crystalline form. The compound's three-dimensional structure can be visualized using molecular modeling software, which provides insights into its steric properties and potential interactions with biological targets.
The conformational analysis of this molecule reveals significant structural features that influence its chemical reactivity and biological activity. The pyrazole ring system adopts a planar configuration, while the ethyl and phenyl substituents occupy specific spatial orientations that minimize steric interactions. The acetic acid side chain extends from the pyrazole core in a manner that allows for potential hydrogen bonding interactions with surrounding molecules or biological targets.
Computational modeling studies complement experimental crystallographic data by providing information about conformational flexibility and energy barriers associated with molecular rotation around key bonds. These theoretical investigations reveal that the compound can adopt multiple conformational states, with the relative energies of these conformations influencing the molecule's overall chemical behavior and potential binding interactions.
The crystallographic data also provide information about intermolecular interactions within the crystal lattice, including hydrogen bonding patterns and van der Waals contacts that stabilize the solid-state structure. Understanding these intermolecular forces is crucial for predicting the compound's physical properties, such as melting point, solubility, and crystal morphology.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Comprehensive spectroscopic characterization of this compound employs multiple analytical techniques to provide detailed structural information and confirm molecular identity. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, providing information about the connectivity and environment of individual atoms within the molecule.
Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that correspond to different hydrogen environments within the molecular structure. The ethyl substituent produces distinctive multipicity patterns, while the phenyl ring generates aromatic signals in the typical aromatic region of the spectrum. The acetic acid functionality contributes specific signals that confirm the presence and connectivity of this functional group. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, revealing the electronic environments of individual carbon atoms throughout the molecule.
Infrared spectroscopy identifies characteristic vibrational frequencies associated with specific functional groups within the compound. The carboxylic acid functionality produces a broad absorption band corresponding to the hydroxyl stretch, while the carbonyl group generates a sharp, intense absorption at characteristic frequencies. The pyrazole ring system contributes specific fingerprint absorptions that aid in structural confirmation and purity assessment.
| Spectroscopic Technique | Key Characteristics | Structural Information |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Ethyl multipicity patterns | Substituent confirmation |
| Carbon-13 Nuclear Magnetic Resonance | Carbon framework mapping | Electronic environment analysis |
| Infrared Spectroscopy | Functional group vibrations | Carboxylic acid confirmation |
| Mass Spectrometry | Molecular ion identification | Molecular weight verification |
Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns that support structural assignments. High-resolution mass spectrometry techniques enable precise determination of molecular formulas and identification of potential impurities or degradation products. The fragmentation patterns observed in mass spectrometric analysis reveal information about the compound's stability and preferred bond-breaking pathways under ionization conditions.
Advanced spectroscopic techniques, including two-dimensional nuclear magnetic resonance experiments, provide additional structural details about connectivity patterns and spatial relationships between different parts of the molecule. These sophisticated analytical approaches enable complete structural characterization and support confident identification of the compound in complex mixtures or biological samples.
Properties
IUPAC Name |
2-(1-ethyl-3-phenylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-15-9-11(8-12(16)17)13(14-15)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCLXJRXCACVTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that pyrazolone derivatives, including 2-(1-Ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid, exhibit significant anti-inflammatory activity. A study highlighted that compounds with acidic centers, such as carboxylic acids, tend to enhance anti-inflammatory effects. This is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .
Key Findings:
- Compounds similar to this compound demonstrated better gastrointestinal tolerance compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A series of pyrazole derivatives were designed and evaluated for their antiproliferative activity against various cancer cell lines, including HT-29 (colon cancer) and PC-3 (prostate cancer). Notably, some derivatives showed comparable efficacy to established chemotherapeutics like Doxorubicin .
In Vivo Studies:
In vivo studies using the chorioallantoic membrane (CAM) model revealed that certain derivatives significantly inhibited tumor growth and reduced microvessel density, suggesting their potential as angiogenesis inhibitors .
Case Study 1: Anti-inflammatory Activity
A study synthesized various pyrazolone derivatives and tested their anti-inflammatory effects using animal models. The results indicated that compounds with the carboxylic acid group exhibited superior activity compared to their ester counterparts, emphasizing the importance of functional groups in enhancing therapeutic efficacy .
Case Study 2: Anticancer Efficacy
In another study focusing on anticancer properties, several pyrazole derivatives were screened for antiproliferative activity against human cancer cell lines. Among these, one derivative showed an IC50 value comparable to Doxorubicin, highlighting its potential as a lead compound for further development in cancer therapy .
Mechanism of Action
The mechanism by which 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to biological effects.
Pathways Involved: The exact pathways depend on the specific application, but they may include signaling pathways related to inflammation, pain, and fever.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Pyrazole-Acetic Acid Derivatives
*Calculated based on standard atomic weights.
Physicochemical and Electronic Properties
- Acidity : The carboxylic acid group (pKa ~2.5–4.5) dominates acidity, but substituents modulate this. For example, the electron-withdrawing fluorine in 2-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid lowers the pKa compared to the phenyl/ethyl-substituted compound .
- In contrast, the amino-substituted derivative may exhibit improved solubility due to zwitterionic character.
- Electronic Effects : The phenyl group at position 3 in the target compound introduces resonance stabilization, while fluorine in the 5-fluoro analog enhances electrophilicity at adjacent positions .
Computational and Analytical Insights
- For instance, the fluorine substituent in would create localized negative regions, influencing intermolecular interactions.
Biological Activity
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrazole ring fused with an acetic acid moiety, which significantly contributes to its biological activity. The presence of nitrogen atoms in the pyrazole ring allows for various substitutions that can enhance its pharmacological properties.
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. Studies have shown that compounds similar to this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study indicated that certain pyrazole derivatives showed antibacterial activity comparable to standard antibiotics like linezolid and cefaclor .
Anti-inflammatory Activity
Pyrazole derivatives have also been explored for their anti-inflammatory effects. In vitro assays revealed that some compounds demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, a related compound exhibited up to 85% inhibition of TNF-α at specific concentrations, indicating strong anti-inflammatory potential .
Anticancer Activity
The anticancer potential of pyrazole derivatives is another area of active research. Various studies have reported that these compounds can induce cytotoxic effects in cancer cell lines, including breast, cervical, and prostate cancers. For instance, molecular docking studies suggested that certain pyrazoles bind effectively to the colchicine-binding site of tubulin, inhibiting cancer cell proliferation .
The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various therapeutic outcomes.
Case Studies
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is typically synthesized by cyclocondensation reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds or β-diketones. For example, hydrazines react with chalcone analogs or acetylenic ketones to form substituted pyrazoles with high regioselectivity.
- Typical Reaction : Condensation of phenylhydrazine with α,β-unsaturated ketones bearing ethyl substituents.
- Conditions : Refluxing in ethanol or acetic acid; reaction times vary from several hours to overnight.
- Catalysts : Acidic catalysts such as acetic acid or Lewis acids may be used to facilitate ring closure.
Attachment of Acetic Acid Side Chain
The acetic acid moiety at the 4-position of the pyrazole ring is introduced through:
- Alkylation of the pyrazole ring at the 4-position using haloacetic acid derivatives or their esters.
- Condensation reactions involving malonic acid derivatives or malonate esters followed by hydrolysis.
- Hydrolysis of ester intermediates to yield the free acetic acid.
Detailed Synthetic Procedure Example
A representative synthetic route based on literature analogs and related pyrazole acetic acid derivatives is summarized below:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Phenylhydrazine + ethyl acetoacetate, reflux in ethanol | Formation of 1-ethyl-3-phenyl-1H-pyrazole core | 70–85 |
| 2 | Alkylation with ethyl bromoacetate, K2CO3 in DMF, room temp | Introduction of ethyl acetate side chain at C-4 | 60–75 |
| 3 | Hydrolysis of ester with aqueous NaOH, reflux | Conversion of ester to acetic acid | 80–90 |
| 4 | Purification by recrystallization or column chromatography | Isolation of pure 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid | — |
Intermediates and Structural Validation
Critical intermediates such as ethyl 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetate are isolated and characterized before hydrolysis. Structural validation employs:
- Infrared Spectroscopy (IR) : Identification of ester carbonyl (~1735 cm⁻¹) and later carboxylic acid C=O (~1700 cm⁻¹).
- Nuclear Magnetic Resonance (NMR) : Proton signals for ethyl groups, aromatic phenyl protons, and pyrazole ring protons.
- Mass Spectrometry (MS) : Molecular ion peaks confirming molecular weight.
- X-ray Crystallography : When available, confirms ring substitution pattern and stereochemistry.
Purification and Byproduct Management
- Common Byproducts : Unreacted starting materials, over-alkylated products, or side-chain brominated derivatives.
- Purification Techniques :
- Silica gel column chromatography using ethyl acetate/hexane mixtures.
- Recrystallization from methanol or ethanol.
- Analytical Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.
Comparative Table of Preparation Methods
| Preparation Aspect | Method A: Direct Alkylation | Method B: Condensation with Malonate | Method C: Ester Hydrolysis Route |
|---|---|---|---|
| Starting Materials | 1-ethyl-3-phenylpyrazole + ethyl bromoacetate | Pyrazole aldehyde + malonate ester | Ethyl ester intermediate |
| Reaction Conditions | Room temp, base (K2CO3), DMF | Reflux, base catalysis | Reflux with NaOH aqueous |
| Yield Range | 60–75% | 65–80% | 80–90% |
| Purification | Column chromatography | Recrystallization | Recrystallization/Chromatography |
| Advantages | Simple, mild conditions | Good regioselectivity | High purity product |
| Disadvantages | Possible over-alkylation | Longer reaction times | Requires intermediate isolation |
Research Findings and Optimization Notes
- Reaction yields can be optimized by controlling temperature and reaction time, particularly during alkylation to avoid side reactions.
- Use of polar aprotic solvents (DMF, DMSO) enhances alkylation efficiency.
- Hydrolysis step benefits from mild basic conditions to prevent pyrazole ring degradation.
- Spectroscopic monitoring (IR, NMR) is essential for confirming intermediate formation and reaction completion.
- Industrial scale synthesis may employ continuous flow reactors for improved yield and reproducibility.
Q & A
Q. What are the common synthetic routes for preparing 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid?
The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole-4-carboxylic acid derivatives can be prepared by reacting ethyl acetoacetate with phenylhydrazine derivatives and subsequent hydrolysis . Key intermediates, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, are formed using N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a cyclizing agent. Acidic or basic hydrolysis of ester intermediates yields the final carboxylic acid derivative .
Q. How can researchers confirm the structural integrity of this compound?
X-ray crystallography is the gold standard for structural validation. Studies on similar pyrazole derivatives (e.g., 3-hydroxy-2,2-bis(1H-pyrazol-1-yl)cyclopentanone) use single-crystal XRD to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) . Spectroscopic methods like -NMR, -NMR, and IR are also critical for confirming functional groups and substituent positions .
Q. What in vitro assays are suitable for evaluating its bioactivity?
Pyrazole derivatives are often tested for pesticidal or antimicrobial activity. For example, hydrazide and amide derivatives of pyrazole-acetic acid analogs are evaluated against agricultural pests using larval mortality assays and growth inhibition studies. Positive controls (e.g., commercial pesticides) and standardized protocols (e.g., OECD guidelines) ensure reproducibility .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Density Functional Theory (DFT) calculations can predict reaction pathways and transition states. For pyrazole derivatives, theoretical studies (e.g., HOMO-LUMO energy gaps, electrostatic potential maps) help identify reactive sites and guide experimental design . Molecular docking simulations can also predict binding affinities to biological targets (e.g., enzymes in pest physiology) .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?
Discrepancies may arise from polymorphism or solvent effects. For instance, Acta Crystallographica studies show that substituent orientation (e.g., ethyl vs. trifluoroethyl groups) alters packing patterns in the crystal lattice . Advanced techniques like variable-temperature XRD or solid-state NMR can reconcile differences by analyzing dynamic molecular behavior .
Q. How do substituents influence the compound’s physicochemical properties?
Systematic structure-activity relationship (SAR) studies are essential. For example, replacing the ethyl group with bulkier substituents (e.g., trifluoroethyl) increases steric hindrance, affecting solubility and reactivity . HPLC-based logP measurements and thermal analysis (DSC/TGA) quantify hydrophobicity and thermal stability .
Q. What are the challenges in scaling up synthesis while maintaining purity?
Reaction optimization (e.g., solvent selection, catalyst loading) is critical. A study on pyrazole-acetic acid hydrazides highlights the use of column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity intermediates (>95%) . Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
